molecular formula C11H7NO4S B1393772 5-Nitro-3-(thiophen-2-YL)benzoic acid CAS No. 1261968-96-0

5-Nitro-3-(thiophen-2-YL)benzoic acid

Cat. No.: B1393772
CAS No.: 1261968-96-0
M. Wt: 249.24 g/mol
InChI Key: SCNRWRRNNWDBOB-UHFFFAOYSA-N
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Description

5-Nitro-3-(thiophen-2-yl)benzoic acid: is an organic compound with the molecular formula C₁₁H₇NO₄S and a molecular weight of 249.24 g/mol This compound features a nitro group (-NO₂) and a thiophene ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(thiophen-2-yl)benzoic acid typically involves the nitration of 3-(thiophen-2-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-Nitro-3-(thiophen-2-yl)benzoic acid can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products Formed:

    Reduction: 5-Amino-3-(thiophen-2-yl)benzoic acid.

    Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(thiophen-2-yl)benzoic acid and its derivatives largely depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

    3-(Thiophen-2-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-(thiophen-2-yl)benzoic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    5-Amino-3-(thiophen-2-yl)benzoic acid:

Uniqueness: 5-Nitro-3-(thiophen-2-yl)benzoic acid is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

3-nitro-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)8-4-7(10-2-1-3-17-10)5-9(6-8)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRWRRNNWDBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688547
Record name 3-Nitro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-96-0
Record name 3-Nitro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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